molecular formula C21H21N3O B5486087 (E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B5486087
M. Wt: 331.4 g/mol
InChI Key: QOWIRLSILZMXJE-CAPFRKAQSA-N
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Description

(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring and a diphenylpropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.

    Preparation of 2,3-Diphenyl-2-Propenoic Acid: This intermediate can be synthesized via the aldol condensation of benzaldehyde with acetophenone, followed by dehydration.

    Amidation Reaction: The final step involves the reaction of 2,3-diphenyl-2-propenoic acid with 3-(1H-imidazol-1-yl)propylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The diphenylpropenamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Contains a benzyl group attached to an amine functional group.

    Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of organometallic sandwich systems.

    Strontium Compounds: Chemically similar to barium compounds, used in various industrial applications.

Uniqueness

(E)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its combination of an imidazole ring and a diphenylpropenamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(23-12-7-14-24-15-13-22-17-24)20(19-10-5-2-6-11-19)16-18-8-3-1-4-9-18/h1-6,8-11,13,15-17H,7,12,14H2,(H,23,25)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWIRLSILZMXJE-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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